molecular formula C24H16N4O5 B2920564 3-(1,3-benzodioxol-5-ylmethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1207059-44-6

3-(1,3-benzodioxol-5-ylmethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Numéro de catalogue B2920564
Numéro CAS: 1207059-44-6
Poids moléculaire: 440.415
Clé InChI: JIBZQHOFTKFOSM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(1,3-benzodioxol-5-ylmethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H16N4O5 and its molecular weight is 440.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Quinazoline Derivatives in Anticancer Research

Quinazoline derivatives have been explored for their potential as anticancer agents. For example, a series of quinazolinone derivatives were synthesized and evaluated for their cytotoxic activity against different cancer cell lines, indicating the significance of the quinazoline core in developing novel chemotherapeutic agents (Poorirani et al., 2018).

Oxadiazole Derivatives in Antimicrobial and Antitumor Activity

Oxadiazole derivatives have been recognized for their antimicrobial and antitumor activities. Research has shown that certain oxadiazole compounds exhibit considerable antibacterial and antifungal effects, suggesting their utility in designing new antimicrobial agents (Gupta et al., 2008). Additionally, oxadiazole derivatives have been identified to possess antitumor properties, highlighting their potential in cancer therapy research (Maftei et al., 2013).

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(1,3-benzodioxol-5-ylmethyl)-7-nitroquinazoline-2,4(1H,3H)-dione, which is synthesized from 3-nitrobenzaldehyde and 1,3-benzodioxole. The second intermediate is 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-aminoquinazoline-2,4(1H,3H)-dione, which is synthesized from 3-phenyl-1,2,4-oxadiazole and 7-chloroquinazoline-2,4(1H,3H)-dione. These two intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the final product.", "Starting Materials": [ "3-nitrobenzaldehyde", "1,3-benzodioxole", "3-phenyl-1,2,4-oxadiazole", "7-chloroquinazoline-2,4(1H,3H)-dione", "palladium catalyst", "base", "solvents" ], "Reaction": [ "Synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-7-nitroquinazoline-2,4(1H,3H)-dione:", "- React 3-nitrobenzaldehyde with 1,3-benzodioxole in the presence of a base and a solvent to form 3-(1,3-benzodioxol-5-ylmethyl)-3-nitroprop-2-enal.", "- Reduce 3-(1,3-benzodioxol-5-ylmethyl)-3-nitroprop-2-enal with a reducing agent to form 3-(1,3-benzodioxol-5-ylmethyl)-7-nitroquinazoline-2,4(1H,3H)-dione.", "Synthesis of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-aminoquinazoline-2,4(1H,3H)-dione:", "- React 3-phenyl-1,2,4-oxadiazole with 7-chloroquinazoline-2,4(1H,3H)-dione in the presence of a base and a solvent to form 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-chloroquinazoline-2,4(1H,3H)-dione.", "- Reduce 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-chloroquinazoline-2,4(1H,3H)-dione with a reducing agent to form 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-aminoquinazoline-2,4(1H,3H)-dione.", "Coupling of intermediates:", "- React 3-(1,3-benzodioxol-5-ylmethyl)-7-nitroquinazoline-2,4(1H,3H)-dione with 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-aminoquinazoline-2,4(1H,3H)-dione in the presence of a palladium catalyst and a base to form the final product, 3-(1,3-benzodioxol-5-ylmethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione." ] }

Numéro CAS

1207059-44-6

Formule moléculaire

C24H16N4O5

Poids moléculaire

440.415

Nom IUPAC

3-(1,3-benzodioxol-5-ylmethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H16N4O5/c29-23-17-8-7-16(22-26-21(27-33-22)15-4-2-1-3-5-15)11-18(17)25-24(30)28(23)12-14-6-9-19-20(10-14)32-13-31-19/h1-11H,12-13H2,(H,25,30)

Clé InChI

JIBZQHOFTKFOSM-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=C(C=C4)C5=NC(=NO5)C6=CC=CC=C6)NC3=O

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.